1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid
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Overview
Description
The compound “1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common techniques used in the synthesis include peptide coupling reactions, amidation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of such a complex compound would require advanced equipment and precise control of reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.
Substitution: The indole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the carboxyl groups may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying protein-ligand interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]
- 1-[2-[(2-amino-4-carboxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]
Uniqueness
The uniqueness of the compound lies in its complex structure, which allows for a wide range of chemical modifications and applications. Compared to similar compounds, it may exhibit enhanced stability, specificity, or activity in certain contexts.
Properties
Molecular Formula |
C53H74N14O13 |
---|---|
Molecular Weight |
1115.2 g/mol |
IUPAC Name |
1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[(2-amino-4-carboxybutanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]-2,5-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C53H74N14O13/c1-3-29(2)43(51(78)66-25-9-16-39(66)50(77)67-26-10-17-40(67)52(79)80)63-45(72)34(19-20-41(55)68)60-46(73)37-14-7-23-64(37)48(75)35(13-6-22-58-53(56)57)61-47(74)38-15-8-24-65(38)49(76)36(62-44(71)32(54)18-21-42(69)70)27-30-28-59-33-12-5-4-11-31(30)33/h4-5,8,10-12,15,17,28-29,32,34-40,43,59H,3,6-7,9,13-14,16,18-27,54H2,1-2H3,(H2,55,68)(H,60,73)(H,61,74)(H,62,71)(H,63,72)(H,69,70)(H,79,80)(H4,56,57,58) |
InChI Key |
DELQHVDKODCAJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CC=CC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4C=CCN4C(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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